2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with various functional groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted hydrazine with a suitable diketone to form the triazole ring. This is followed by cyclization with a pyrimidine precursor under acidic or basic conditions to form the triazolopyrimidine core. The final step involves the acylation of the triazolopyrimidine with an appropriate acyl chloride or anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can improve the scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis . Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with similar structural features but lacking the pyrimidine ring.
Pyrimido[4,5-d]pyrimidine: A compound with a similar fused ring system but different substituents.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, similar to the triazole ring.
Uniqueness
2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23N5O2/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-23(30)28-17(4)24-19(12-20(28)26-27)18-8-6-5-7-9-18/h5-12H,13H2,1-4H3,(H,25,29) |
InChI Key |
LNRWAAAGOGGODP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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